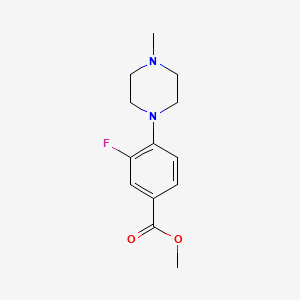

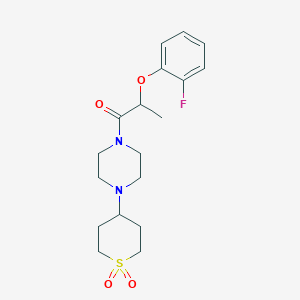

Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate

説明

“Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” is a chemical compound with the CAS Number: 948018-58-4. It has a molecular weight of 252.29 . The IUPAC name for this compound is methyl 3-fluoro-4-(4-methyl-1-piperazinyl)benzoate .

Molecular Structure Analysis

The InChI code for “Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” is 1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate” has a molecular weight of 252.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.科学的研究の応用

Luminescent Properties and Electron Transfer

Research on piperazine substituted naphthalimide model compounds, including those with structural similarities to Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate, has demonstrated significant findings in the field of luminescent materials. These compounds exhibit fluorescence quantum yields that make them suitable as pH probes due to their characteristic fluorescence response to pH changes. The study of their luminescent properties and photo-induced electron transfer offers valuable insights for developing new materials with potential applications in sensing, imaging, and electronic devices (Gan et al., 2003).

Central Nervous System Agents

A series of compounds, including 3-phenyl-2-piperazinyl-5H-1-benzazepines, have been synthesized and evaluated for their potential neuroleptic activity. These studies provide a foundation for the development of novel therapeutic agents targeting the central nervous system. The synthesis and pharmacological evaluation of these compounds highlight their potential as neuroleptic agents, offering a promising avenue for the development of new treatments for neurological disorders (Hino et al., 1988).

Antibacterial Activity

Research on new oxazine derivatives, such as DL-8280, showcases the broad spectrum of antibacterial activity against both gram-negative and gram-positive bacteria. These findings underline the potential of such compounds in the development of new antimicrobial agents. The study of DL-8280 and its efficacy against a range of bacterial strains emphasizes the significance of structural modifications in enhancing antimicrobial properties (Sato et al., 1982).

Receptor Binding and Antagonists

The development and evaluation of fluorine-18-labeled 5-HT1A antagonists based on fluorinated derivatives of WAY 100635 demonstrate the potential applications of such compounds in molecular imaging. This research contributes to the understanding of receptor dynamics and the development of imaging probes for studying brain functions and disorders (Lang et al., 1999).

特性

IUPAC Name |

methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGNUBQJTMPFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide](/img/structure/B2711828.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2711830.png)

![N-(4-fluorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711834.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2711838.png)

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide](/img/structure/B2711844.png)